Enzyme Inhibition Potency and Selectivity Profile: AR-A014418 vs. CHIR-99021 and SB216763
AR-A014418 inhibits GSK-3β with an IC50 of 104 nM (Ki = 38 nM) in cell-free assays, which is approximately 10- to 20-fold less potent than CHIR-99021 (GSK-3β IC50 = 5-10 nM) but more potent than TDZD-8 (IC50 = 2 μM). Importantly, AR-A014418 demonstrates >1000-fold selectivity for GSK-3β over cdk2 and cdk5 (IC50 > 100 μM) and shows no significant inhibition across a panel of 26 other kinases [1]. In contrast, while CHIR-99021 exhibits >500-fold selectivity over CDC2 and ERK2, it potently inhibits both GSK-3α and GSK-3β isoforms (IC50 = 10 nM and 5-6.7 nM, respectively) . SB216763 inhibits GSK-3α with an IC50 of 34.3 nM and also inhibits GSK-3β .
| Evidence Dimension | GSK-3β enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 104 ± 27 nM (Ki = 38 nM) |
| Comparator Or Baseline | CHIR-99021: 5-10 nM (GSK-3β); SB216763: 34.3 nM (GSK-3α, also inhibits GSK-3β); TDZD-8: 2 μM |
| Quantified Difference | AR-A014418 is ~10-20× less potent than CHIR-99021, ~3× less potent than SB216763, and ~20× more potent than TDZD-8 |
| Conditions | Cell-free enzymatic assay; ATP-competitive inhibition (AR-A014418 and CHIR-99021); non-ATP competitive (TDZD-8) |
Why This Matters
The intermediate potency of AR-A014418 provides a useful middle-ground for dose-response studies where super-potent inhibitors like CHIR-99021 may saturate target engagement prematurely or where weaker inhibitors like TDZD-8 require high concentrations that risk off-target effects.
- [1] Bhat R, et al. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003;278(46):45937-45945. View Source
